molecular formula C12H12N4O2S B11621906 1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone

1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone

Cat. No.: B11621906
M. Wt: 276.32 g/mol
InChI Key: ZDFUSYVTOLHSBM-UHFFFAOYSA-N
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Description

1-(4a-Hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone is a complex organic compound featuring a triazinoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indole nucleus, followed by the introduction of the triazine ring through cyclization reactions. Key steps include:

    Formation of the Indole Core: Starting from a suitable precursor such as 2-nitrotoluene, the indole core is synthesized via Fischer indole synthesis.

    Cyclization to Form Triazinoindole: The indole derivative undergoes cyclization with thiourea and formaldehyde under acidic conditions to form the triazinoindole structure.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(4a-Hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The thioxo group can be reduced to a thiol using reducing agents such as sodium borohydride.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Pathways involved may include inhibition of key enzymes in inflammatory or cancer pathways.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core but differ in functional groups and biological activities.

    Triazine Derivatives: Compounds such as melamine and cyanuric acid share the triazine ring but lack the indole structure.

Uniqueness: 1-(4a-Hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone is unique due to its combined indole and triazine structures, which confer a distinct set of chemical and biological properties not found in simpler indole or triazine derivatives.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

1-(4a-hydroxy-8-methyl-3-sulfanylidene-2,4-dihydro-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone

InChI

InChI=1S/C12H12N4O2S/c1-6-3-4-9-8(5-6)10-12(18,16(9)7(2)17)13-11(19)15-14-10/h3-5,18H,1-2H3,(H2,13,15,19)

InChI Key

ZDFUSYVTOLHSBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(C2=NNC(=S)N3)O)C(=O)C

Origin of Product

United States

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